Gadolinium trifluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

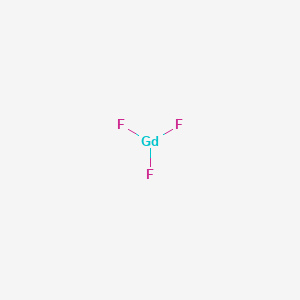

Gadolinium trifluoride is an inorganic compound with the chemical formula GdF₃. It is a white solid that is insoluble in water and has an orthorhombic crystal structure. This compound is primarily used in the production of fluoride glasses and has applications in various scientific fields due to its unique properties .

Wirkmechanismus

Target of Action

Gadolinium trifluoride (GdF3) is an inorganic compound . It is primarily used in the production of fluoride glasses and as a contrast agent in magnetic resonance imaging (MRI) . The primary targets of GdF3 are the tissues where it is deposited, particularly in the context of its use as an MRI contrast agent .

Mode of Action

The gadolinium ion (Gd3+) is useful as an MRI contrast agent because it has seven unpaired electrons, which is the greatest number of unpaired electron spins possible for an atom . Gadolinium molecules shorten the spin-lattice relaxation time (T1) of voxels in which they are present . This results in a brighter signal on T1-weighted images, improving the detection of focal lesions and the imaging of vessels .

Biochemical Pathways

It has been suggested that gadolinium can disrupt iron homeostasis , which could potentially affect a wide range of biochemical processes

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of GdF3 is limited. It is known that most gadolinium contrast agents are excreted through the renal system . Therefore, the bioavailability and pharmacokinetics of GdF3 are likely to be significantly influenced by renal function.

Result of Action

The primary result of GdF3 action is the enhancement of MRI images . Exposure to gadolinium-based contrast agents is associated with gadolinium release and tissue deposition, which may cause short- and long-term toxicity in several organs . At the cellular level, GdF3 has been shown to cause loss of cellular motility, irreversible attachment of cells to the growth surface, and cell death . It also causes injury-specific chromatin changes manifested at micromolar Gd3+ concentrations as premature chromatin condensation and highly condensed sticky chromatin patches .

Action Environment

The action of GdF3 can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution and action. GdF3 is a white solid that is insoluble in water , which could influence its bioavailability and efficacy Furthermore, the temperature, pH, and presence of other ions in the environment could potentially affect the stability and action of GdF3.

Biochemische Analyse

Biochemical Properties

It is known that the toxicity of Gadolinium is reduced by chelating agents that render this heavy metal into contrast complexes used for medical magnetic resonance imaging . The dissociation of Gadolinium chelates is known to generate Gd3+ ions , the cellular toxicity of which has been evaluated by monitoring the proliferation, measuring the cellular motility, and following chromatin changes in various cell lines upon Gd3+ treatment .

Cellular Effects

The cytotoxic effects of Gd3+ ions, which can be generated from Gadolinium trifluoride, have been observed in various cell lines . These effects include loss of cellular motility, irreversible attachment of cells to the growth surface, and cell death . Injury-specific chromatin changes characteristic to Gd3+ were distinguished in human skin keratinocytes (HaCaT), human limbal stem cells (HuLi), colorectal adenocarcinoma (CaCO2), murine squamous carcinoma (SCC), and Indian muntjac (IM) cell lines .

Molecular Mechanism

It is known that the released Gd3+ ions from Gadolinium complexes have been implicated in several signaling pathways such as MAPK/ERK (mitogen-activated protein kinase/extracellular signal-regulated kinase), PI3K/Akt (phosphoinositide-3-kinase/protein kinase B), and EGFR (epidermal growth factor receptor) signaling .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. It is known that the effects of Gadolinium-based contrast agents (GBCAs), which can release Gd3+ ions, have been studied. For instance, in a large-animal model, Gadolinium tissue concentrations in various organs were compared 10 weeks after one injection of linear and macrocyclic GBCAs .

Dosage Effects in Animal Models

In a study involving Swiss-Alpine sheep, it was found that 10 weeks after injection, linear GBCAs resulted in the highest mean Gadolinium concentrations in the kidney and liver, while low concentrations were found in the deep cerebellar nuclei .

Subcellular Localization

It is known that Gadolinium-based nanoparticles (GdBN), which can release Gd3+ ions, localize in the cytoplasm of U87 cells and are absent in the nucleus .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Gadolinium trifluoride can be synthesized through several methods:

Heating Gadolinium Oxide and Ammonium Bifluoride:

Reacting Gadolinium Chloride with Hydrofluoric Acid:

Industrial Production Methods: In industrial settings, this compound is often produced using the hydrofluoric acid precipitation method. This involves adding hydrofluoric acid to a gadolinium sulfate solution to precipitate hydrated this compound, followed by vacuum dehydration to remove crystal water .

Analyse Chemischer Reaktionen

Types of Reactions: Gadolinium trifluoride primarily undergoes substitution reactions due to its stability and resistance to oxidation and reduction.

Common Reagents and Conditions:

Substitution Reactions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Gadolinium trifluoride has a wide range of applications in scientific research:

Biology and Medicine:

Vergleich Mit ähnlichen Verbindungen

- Gadolinium chloride (GdCl₃)

- Gadolinium bromide (GdBr₃)

- Gadolinium oxide (Gd₂O₃)

- Gadolinium gallium garnet (Gd₃Ga₅O₁₂)

Comparison:

Gadolinium Trifluoride vs. Gadolinium Chloride:

This compound vs. Gadolinium Oxide:

This compound vs. Gadolinium Gallium Garnet:

This compound’s unique properties and wide range of applications make it a valuable compound in various scientific and industrial fields.

Eigenschaften

CAS-Nummer |

13765-26-9 |

|---|---|

Molekularformel |

F3Gd |

Molekulargewicht |

214.2 g/mol |

IUPAC-Name |

gadolinium(3+);trifluoride |

InChI |

InChI=1S/3FH.Gd/h3*1H;/q;;;+3/p-3 |

InChI-Schlüssel |

TYIZUJNEZNBXRS-UHFFFAOYSA-K |

SMILES |

F[Gd](F)F |

Kanonische SMILES |

[F-].[F-].[F-].[Gd+3] |

Key on ui other cas no. |

13765-26-9 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.